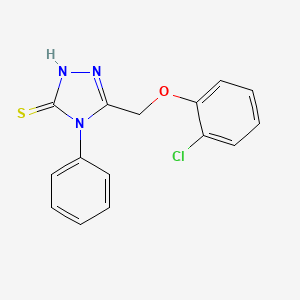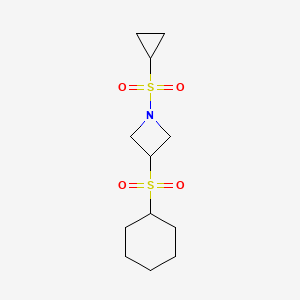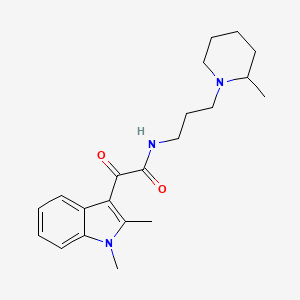
Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2173997-12-9 . It has a molecular weight of 282.17 . The IUPAC name for this compound is 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-2-4-11-5-3-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibitor
Compounds structurally related to Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate dihydrochloride have been investigated for their potential as Aurora kinase inhibitors. These inhibitors can play a crucial role in treating cancer by inhibiting Aurora A kinase, a protein involved in the regulation of cell division. Their ability to target the kinase activity offers a pathway for developing anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Antagonists
Research on pyrazole derivatives, including structures similar to Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate dihydrochloride, has shown significant activity as cannabinoid receptor antagonists. These compounds have been synthesized to serve as pharmacological probes that could potentially antagonize the harmful side effects of cannabinoids, indicating their therapeutic applications in drug development (R. Lan et al., 1999).
Anticancer Agents
A series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure, related to the compound of interest, have been synthesized and evaluated for their anticancer properties. Some of these compounds showed promising activity against cancer cells, highlighting the potential of these derivatives in cancer therapy (A. Rehman et al., 2018).
Diagnostic Radioligands
Studies have also explored the use of imidazole and piperidine derivatives as diagnostic tools. For example, compounds involving imidazole and piperidine structures have been used to develop mixed ligand tricarbonyl complexes for potential use in radiolabeling bioactive molecules. These complexes could be applied in diagnostic imaging, aiding in the visualization of biological processes in vivo (S. Mundwiler et al., 2004).
Corrosion Inhibition
Benzimidazole derivatives, closely related to Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate dihydrochloride, have been investigated for their role as corrosion inhibitors. These compounds have shown effectiveness in protecting metals from corrosion in acidic environments, suggesting their utility in industrial applications (M. Yadav et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-15-10(14)8-6-12-9(13-8)7-2-4-11-5-3-7;;/h6-7,11H,2-5H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQZWDOFVYTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/no-structure.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2588920.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)
![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2588928.png)
![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)